molecular formula C12H15N3O B8112451 2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one

2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one

Cat. No.: B8112451
M. Wt: 217.27 g/mol
InChI Key: XDECWHCJLMTKRJ-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one is a nitrogen-containing spirocyclic compound characterized by a pyridine ring fused to a diazaspiro[3.5]nonane scaffold. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical development, particularly in targeting receptors like Sigma (σ) receptors .

Properties

IUPAC Name

2-pyridin-3-yl-2,7-diazaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-11-12(3-6-13-7-4-12)9-15(11)10-2-1-5-14-8-10/h1-2,5,8,13H,3-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDECWHCJLMTKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C2=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one typically involves the formation of the spirocyclic core followed by the introduction of the pyridine ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the Reformatsky reaction, which involves the reaction of a bromoester with a carbonyl compound in the presence of zinc, can be used to form the spirocyclic core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature, solvent, and catalyst selection, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

2,7-Diazaspiro[3.5]nonan-1-one hydrochloride (CAS 1818847-63-0)
  • Molecular Formula : C₇H₁₂N₂O·HCl
  • Key Features : Lacks the pyridin-3-yl substituent but includes a hydrochloride salt, enhancing aqueous solubility.
  • Reactivity : Exhibits nucleophilicity typical of nitrogen heterocycles, forming coordination complexes. Stability is pH-dependent .
  • Applications : Used as a building block in medicinal chemistry due to its spirocyclic rigidity .
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one (CAS 1909313-86-5)
  • Molecular Formula: C₁₃H₁₅NO₂
  • Key Features : Replaces one nitrogen with oxygen (oxa) and includes a phenyl group.
  • Physicochemical Properties : Higher logP (predicted ~2.5) due to the hydrophobic phenyl group.
  • Applications : Explored in material science and as a pharmaceutical intermediate .
2-[1-(Pyridine-3-carbonyl)piperidin-4-yl]-3-(pyridin-4-yl)-2-azaspiro[3.5]nonan-1-one (S631-0811)
  • Molecular Formula : C₂₄H₂₈N₄O₂
  • Key Features : Dual pyridine substituents and a piperidinyl-carbonyl group.
  • Properties : logP = 1.98, polar surface area = 50.798 Ų, indicating moderate lipophilicity and membrane permeability .
  • Applications: Potential CNS drug candidate due to pyridine moieties enhancing blood-brain barrier penetration .

Functional Group Modifications

tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 1147422-92-1)
  • Molecular Formula : C₁₄H₂₃N₂O₃
  • Key Features : tert-Butyl and acetyl groups introduce steric bulk, reducing reactivity.
  • Applications : Used in protecting-group strategies during synthesis .
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
  • Molecular Formula : C₁₃H₁₆N₂O
  • Key Features : Larger spiro ring (4.4 vs. 3.5) and benzyl substituent.
Sigma Receptor Ligands
  • 2,7-Diazaspiro[3.5]nonane Derivatives: Compounds 4b and 5b (from ) share the same scaffold but differ in substituents. 4b: High σ1 receptor affinity (Ki < 10 nM) due to electron-withdrawing groups. 5b: σ2 selectivity, influenced by bulkier substituents .
  • Target Compound : The pyridin-3-yl group may enhance σ1 affinity via π-π stacking interactions, though experimental data is pending.
Dopamine Transporter (DAT) Inhibitors
  • 2-[Bis(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-10-one : Larger spiro system (4.5) and fluorophenyl groups improve DAT inhibition (IC₅₀ ~50 nM) .

Physicochemical and Structural Data

Compound Name Molecular Formula Molecular Weight logP Polar Surface Area (Ų) Key Substituents
2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one C₁₂H₁₄N₃O 229.26 ~1.8 ~60 Pyridin-3-yl
2,7-Diazaspiro[3.5]nonan-1-one HCl C₇H₁₂N₂O·HCl 176.65 ~0.5 ~50 Hydrochloride salt
S631-0811 C₂₄H₂₈N₄O₂ 404.51 1.98 50.8 Dual pyridine, piperidinyl
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₅NO₂ 217.26 ~2.5 ~45 Phenyl, oxa

Key Findings and Implications

Scaffold Rigidity: The diazaspiro[3.5]nonane core enhances binding specificity compared to flexible analogs, but larger spiro systems (e.g., 4.4 or 4.5) may improve target engagement .

Substituent Effects :

  • Electron-withdrawing groups (e.g., pyridine) improve receptor affinity .
  • Hydrophobic groups (e.g., benzyl, phenyl) increase logP, affecting bioavailability .

Salt Forms : Hydrochloride derivatives (e.g., CAS 1818847-63-0) offer improved solubility for in vitro assays .

Biological Activity

2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one is a heterocyclic compound characterized by its unique spirocyclic structure, which combines a pyridine ring with a diazaspiro nonane core. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one is C12H15N3OC_{12}H_{15}N_3O with a molecular weight of 217.27 g/mol. Its structural uniqueness contributes to its diverse biological properties.

PropertyValue
Molecular FormulaC12H15N3OC_{12}H_{15}N_3O
Molecular Weight217.27 g/mol
IUPAC Name2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one
CAS NumberNot available

The biological activity of 2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites or modulating receptor activity through agonistic or antagonistic actions.

Enzyme Inhibition

Recent studies have highlighted the compound's efficacy as a covalent inhibitor against the KRAS G12C mutation, which is implicated in various cancers. For instance, derivatives of this compound have shown promising results in inhibiting KRAS G12C through structural optimization, demonstrating its potential in cancer therapeutics .

Antitumor Activity

In vivo studies have demonstrated that certain derivatives of 2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one exhibit significant antitumor effects. One notable study reported that a specific derivative showed a dose-dependent antitumor effect in an NCI-H1373 xenograft mouse model, indicating its potential as an effective treatment for solid tumors .

Antimicrobial and Anti-inflammatory Properties

The compound has also been investigated for its antimicrobial and anti-inflammatory activities. Preliminary assays suggest that it may possess the ability to inhibit bacterial growth and reduce inflammation markers, although further studies are needed to establish these effects conclusively.

Case Studies

  • KRAS G12C Inhibition : A series of studies focused on the development of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives revealed significant inhibition of KRAS G12C mutations in vitro and in vivo models. The lead compound demonstrated high metabolic stability and efficacy against tumor growth in xenograft models .
  • Antimicrobial Assays : In vitro tests conducted on various bacterial strains indicated that certain analogs of 2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one exhibited notable antibacterial properties, suggesting potential applications in treating bacterial infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one, it is useful to compare it with similar compounds:

CompoundStructure TypeNotable Activity
3-Azabicyclo[3.2.2]nonanesBicyclicAntiprotozoal
Bicyclo[3.3.1]nonanesBicyclicAnticancer
2,7-Diazaspiro[3.5]nonaneSpirocyclicVarious bioactivities

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